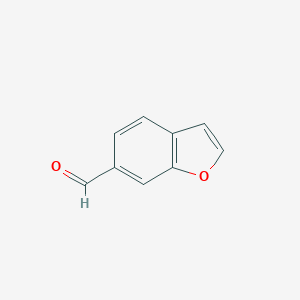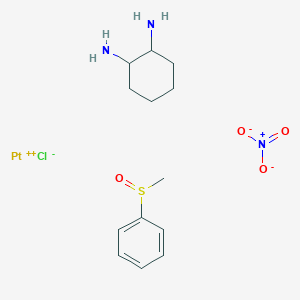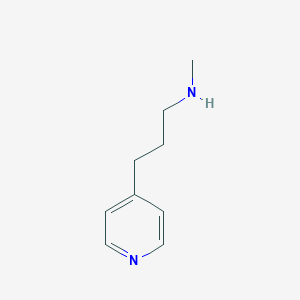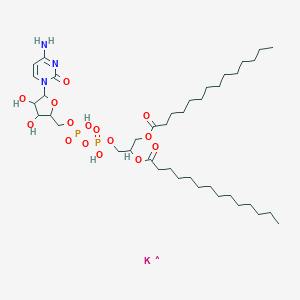
1,2-二肉豆蔻酰-sn-甘油-3-二磷酸胞苷钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt is a synthetic phospholipid compound. It is a derivative of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which is commonly used in the study of lipid monolayers and bilayers. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
科学研究应用
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt has a wide range of scientific research applications:
作用机制
Target of Action
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt, also known as DMPC, is a synthetic phospholipid used in the formation of liposomes and lipid bilayers . Its primary targets are the lipid monolayers and bilayers in biological membranes .
Mode of Action
DMPC interacts with its targets by integrating into the lipid bilayers of cells . The similar phospholipid structures of DMPC and the membranes facilitate the attachment of nanoparticles to bio-membranes in the brain .
Biochemical Pathways
DMPC affects the biochemical pathways related to lipid metabolism and membrane dynamics. It can influence the stability and fluidity of cell membranes, and it plays a role in the formation and function of lipid rafts, which are specialized membrane microdomains involved in cell signaling .
Pharmacokinetics
It’s known that dmpc can enhance the constancy and in vitro antiproliferative effect of certain drugs . This suggests that DMPC may improve drug bioavailability by facilitating drug delivery to target cells .
Result of Action
The molecular and cellular effects of DMPC’s action are primarily related to its role in modifying the properties of cell membranes. By integrating into lipid bilayers, DMPC can alter membrane fluidity and permeability, potentially influencing various cellular processes . In addition, DMPC-coated nanoparticles have been shown to enter cells more easily .
Action Environment
The action, efficacy, and stability of DMPC can be influenced by various environmental factors. For instance, the presence of other lipids in the environment can affect the integration of DMPC into cell membranes . Furthermore, the pH and ionic strength of the environment can influence the properties of DMPC-containing systems .
生化分析
Cellular Effects
It has been suggested that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt typically involves the esterification of myristic acid with glycerophosphocholine. The reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in the presence of N,N-dimethylformamide as a solvent . The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After the reaction is complete, the product is extracted with ethyl acetate and water, and the organic layer is separated and purified.
Industrial Production Methods
In industrial settings, the production of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using column chromatography and recrystallization techniques to achieve the desired quality .
化学反应分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phospholipids with different functional groups. These products have unique properties and applications in various scientific fields .
相似化合物的比较
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt can be compared with other similar compounds, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: A synthetic phospholipid used in liposomes and lipid bilayer studies.
1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol: An anionic phospholipid used in the study of bacterial membranes.
1,2-Dimyristoyl-sn-glycero-3-phosphate: A phosphatidic acid derivative used in the study of membrane dynamics and signaling.
The uniqueness of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt lies in its specific structure and functional groups, which provide distinct properties and applications compared to other phospholipids.
属性
InChI |
InChI=1S/C40H73N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-59(49,50)58-60(51,52)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48;/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H,49,50)(H,51,52)(H2,41,42,48); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIYSATLLMSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCC.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H73KN3O15P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585103 |
Source


|
| Record name | PUBCHEM_16219138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138879-82-0 |
Source


|
| Record name | PUBCHEM_16219138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
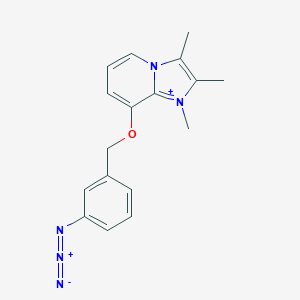
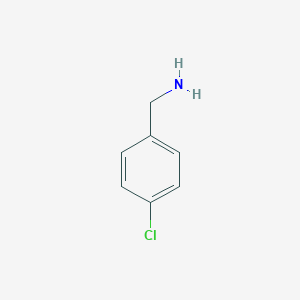
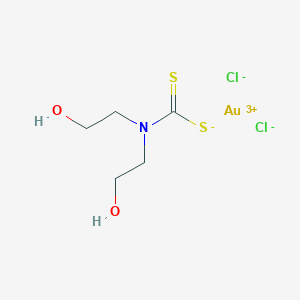
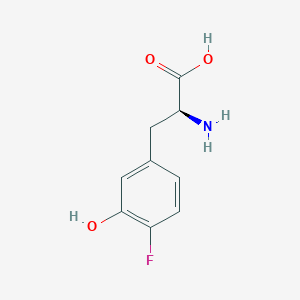

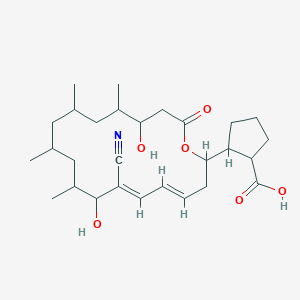
![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
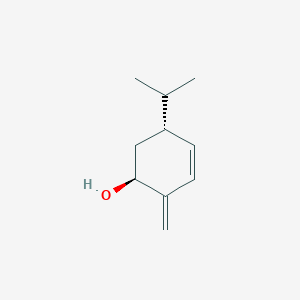

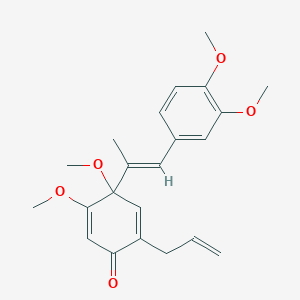
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
